molecular formula C13H9NO B095193 2-Phenylfuro[3,2-b]pyridine CAS No. 18068-82-1

2-Phenylfuro[3,2-b]pyridine

Cat. No.: B095193
CAS No.: 18068-82-1
M. Wt: 195.22 g/mol
InChI Key: IZQVYGNVFNSARJ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry

Fused heterocyclic compounds, which feature two or more rings sharing atoms, are integral to the development of new pharmaceuticals. Their rigid frameworks allow for the precise spatial arrangement of functional groups, facilitating specific interactions with biological targets such as enzymes and receptors. This structural rigidity can lead to enhanced selectivity and potency of drug candidates. The incorporation of heteroatoms like nitrogen and oxygen introduces polar contacts that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Furo[3,2-b]pyridine (B1253681) as a Privileged Structure in Drug Discovery Initiatives

The furo[3,2-b]pyridine scaffold has been identified as a "privileged structure" in drug discovery. biosynth.comresearchgate.netresearchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. The furo[3,2-b]pyridine core has been successfully employed to generate potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway. biosynth.comnih.govrcsb.org Its utility extends to the development of inhibitors for other kinase families, such as homeodomain-interacting protein kinases (HIPKs). researchgate.netbohrium.comnih.gov The strategic placement of a nitrogen atom in the ring system allows for the formation of crucial hydrogen bonds with target proteins, an interaction not possible with its carbocyclic analog, benzofuran (B130515). bldpharm.com

Overview of Research Trajectories for 2-Phenylfuro[3,2-b]pyridine and Related Analogs

Research surrounding this compound and its analogs has primarily focused on their potential as kinase inhibitors and anticancer agents. While direct biological studies on the parent compound, this compound, are not extensively detailed in publicly available research, its synthesis is well-documented, providing a foundation for the creation of a diverse library of derivatives. orgsyn.org The research trajectory has largely involved the exploration of substitutions at various positions of the furo[3,2-b]pyridine core to optimize biological activity and selectivity. For instance, the introduction of different substituents on the phenyl ring and at other positions of the heterocyclic system has led to the discovery of potent inhibitors of various kinases. grafiati.comacs.org Furthermore, the compound is noted for its potential antibacterial activity, indicating another avenue of therapeutic investigation. biosynth.com

The following table provides a summary of the key properties of this compound:

PropertyValueReference
CAS Number 18068-82-1 biosynth.comchemicalbook.com
Molecular Formula C₁₃H₉NO biosynth.comchemicalbook.com
Molecular Weight 195.22 g/mol biosynth.comchemicalbook.com
Melting Point 89-91 °C orgsyn.org

Research into derivatives of the furo[3,2-b]pyridine scaffold has yielded compounds with significant biological activities. The table below highlights some key findings for related analogs.

Compound TypeBiological Target/ActivityKey FindingsReference
3,5-Disubstituted furo[3,2-b]pyridinesCdc-like kinases (CLKs)Potent, cell-active, and highly selective inhibitors. biosynth.comnih.govrcsb.org
3,5,7-Trisubstituted furo[3,2-b]pyridinesHedgehog signaling pathwaySub-micromolar modulators of the pathway. biosynth.comnih.gov
3,5-Disubstituted furo[3,2-b]pyridinesHomeodomain-interacting protein kinases (HIPKs)Highly selective inhibitors. researchgate.netbohrium.comnih.gov
2-Substituted Furo[3,2-b]pyridinesCytotoxic Agents (Anticancer)A derivative, 3b , showed encouraging growth inhibition of MDA-MB-231 and MCF-7 cell lines and inhibited SIRT1. grafiati.com
This compoundAntibacterialNoted to have antibacterial activity. biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVYGNVFNSARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Furo 3,2 B Pyridine Systems

Strategies for the Construction of the Furo[3,2-b]pyridine (B1253681) Scaffold

The assembly of the fused furo[3,2-b]pyridine ring system can be achieved through various synthetic strategies. These methods often involve the formation of a key C-C or C-O bond to construct the furan (B31954) ring onto a pre-existing pyridine (B92270) core.

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, offering high efficiency, selectivity, and functional group tolerance. Palladium, copper, and nickel catalysts have been extensively employed in the synthesis of furo[3,2-b]pyridines.

Palladium catalysts are highly effective in mediating the synthesis of furo[3,2-b]pyridines. A common and efficient method involves an intramolecular oxidative C-H/C-H cross-coupling reaction. For instance, 2-phenoxy-3-iodopyridines can undergo a palladium-catalyzed intramolecular C-H arylation to yield furo[3,2-b]pyridines. This reaction typically utilizes a palladium acetate (B1210297) catalyst in the presence of a phosphine (B1218219) ligand and a base.

Another significant palladium-catalyzed route is the Sonogashira coupling reaction. This approach involves the coupling of a 3-halopyridin-2-ol with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of 2-phenylfuro[3,2-b]pyridine, this would involve coupling 3-halopyridin-2-ol with phenylacetylene (B144264). The resulting intermediate then undergoes cyclization to form the desired furo[3,2-b]pyridine ring.

A study has demonstrated a one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-bromo-2-phenoxypyridine (B1444428) and terminal alkynes. This domino process involves a Sonogashira coupling followed by a cyclization reaction, catalyzed by a palladium complex. This methodology provides a straightforward route to a variety of 2-substituted furo[3,2-b]pyridines with good to excellent yields.

Table 1: Palladium-Catalyzed Synthesis of this compound

Starting Material Reagent Catalyst System Product Yield

Copper-catalyzed reactions represent an alternative and often more economical approach for the synthesis of furo[3,2-b]pyridines. These methods frequently involve an intramolecular C-O bond formation. A key strategy is the copper-mediated intramolecular oxidative C–H/O-cyclization of 2-aryloxypyridines. This reaction typically employs a copper(II) catalyst in the presence of an oxidant.

Research has shown that the reaction of 2-chloro-3-vinylpyridines with phenols in the presence of a copper catalyst can lead to the formation of 2-substituted furo[3,2-b]pyridines. The process involves a copper-catalyzed O-vinylation followed by an intramolecular cyclization. Another approach involves the reaction of 3-halopyridin-2-ones with arylboronic acids, which, when mediated by a copper catalyst, can also yield furo[3,2-b]pyridine derivatives.

A study reported a copper-catalyzed tandem reaction of 2-chloro-3-vinylpyridines with phenols to synthesize furo[3,2-b]pyridines. This method provides access to a range of 2-substituted furo[3,2-b]pyridines in moderate to good yields.

Table 2: Copper-Mediated Synthesis of Furo[3,2-b]pyridines

Pyridine Substrate Phenol Substrate Catalyst System Product Yield

Nickel catalysis has gained prominence as a sustainable and cost-effective alternative to palladium and copper. Nickel-catalyzed tandem reactions, where multiple bond-forming events occur in a single operation, are particularly attractive for the synthesis of complex molecules like furo[3,2-b]pyridines. These reactions can proceed under modified conditions, often employing specific ligands to control reactivity and selectivity.

One such approach involves the nickel-catalyzed reaction of 3-alkoxypyridin-2-ones with alkynes. This process can lead to the formation of the furo[3,2-b]pyridine scaffold through a cascade of reactions, including C-O bond cleavage and subsequent C-C and C-O bond formation. The choice of ligand is critical in directing the reaction towards the desired product.

While specific examples for the direct synthesis of this compound using nickel-catalyzed tandem reactions are less commonly reported in comparison to palladium and copper, the general applicability of nickel catalysis in C-O and C-C bond formation suggests its potential in this area. Future research may focus on adapting existing nickel-catalyzed methodologies for the efficient synthesis of this specific compound.

Photochemical reactions offer a unique and powerful tool for the construction of heterocyclic rings. Photocyclization methods for the formation of the furo[3,2-b]pyridine ring often involve the irradiation of a suitably substituted precursor, leading to an intramolecular cyclization.

A key strategy involves the photocyclization of 2-phenoxypyridine (B1581987) derivatives. Upon irradiation with UV light, an excited state of the molecule can undergo an intramolecular cyclization to form a dihydrofuro[3,2-b]pyridine intermediate, which then aromatizes to the final product. This method can be highly efficient and regioselective, depending on the substitution pattern of the starting material.

For the synthesis of this compound, a potential photochemical route would involve the irradiation of a 2-phenoxy-3-styrylpyridine derivative. The photochemical electrocyclization of the styryl moiety would lead to the formation of the fused furan ring. The efficiency of such reactions can be influenced by the solvent, the presence of sensitizers or quenchers, and the wavelength of the light used.

One-pot multi-component reactions (MCRs) are highly desirable in synthetic chemistry as they allow for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. These reactions minimize waste, reduce reaction times, and simplify purification procedures.

The synthesis of furo[3,2-b]pyridine derivatives can be achieved through various MCRs. A notable example involves the reaction of a 3-aminopyridin-2-one, an aldehyde, and an alkyne. This three-component reaction can lead to the formation of the furo[3,2-b]pyridine scaffold in a single step. For the synthesis of this compound, benzaldehyde (B42025) and phenylacetylene could be used as the aldehyde and alkyne components, respectively.

Another MCR approach involves the reaction of 2-chloropyridine-3-carbaldehyde, a phenol, and a source of cyanide, such as potassium ferrocyanide. This reaction proceeds through a series of steps, including a nucleophilic addition and an intramolecular cyclization, to afford the furo[3,2-b]pyridine product.

A study has described a three-component reaction of 3-aminopyridin-2-one, aldehydes, and terminal alkynes for the synthesis of furo[3,2-b]pyridines. This method provides a diverse range of substituted furo[3,2-b]pyridines in good yields.

Table 3: One-Pot Multi-Component Synthesis of Furo[3,2-b]pyridines

Component 1 Component 2 Component 3 Catalyst/Solvent Product Yield

Metal-Catalyzed Coupling and Cyclization Approaches

Targeted Synthesis of this compound and Its Core Structure

A well-established method for the synthesis of this compound involves a copper-mediated cyclization. orgsyn.orgnih.gov This procedure starts with the preparation of copper(I) phenylacetylide from phenylacetylene. The subsequent reaction of this acetylide with 3-hydroxy-2-iodopyridine in pyridine at elevated temperatures yields the target compound, this compound. orgsyn.org

The initial step is the formation of copper(I) phenylacetylide. This is achieved by reacting copper(II) sulfate (B86663) pentahydrate with concentrated aqueous ammonia, followed by the addition of hydroxylamine (B1172632) hydrochloride to reduce Cu(II) to Cu(I). Phenylacetylene in ethanol (B145695) is then added to this solution, resulting in the precipitation of the bright yellow copper(I) phenylacetylide. orgsyn.org The solid is collected, washed, and dried under reduced pressure. orgsyn.org

For the key cyclization step, the dried copper(I) phenylacetylide is reacted with 3-hydroxy-2-iodopyridine in pyridine under a nitrogen atmosphere. The mixture is heated, leading to the formation of this compound. orgsyn.org The product is then purified through crystallization and sublimation, yielding a yellow solid. orgsyn.org

Table 1: Key Reagents and Conditions for the Synthesis of this compound

StepReagentsSolventTemperatureYield
A. Copper(I) phenylacetylide Copper(II) sulfate pentahydrate, aq. ammonia, hydroxylamine HCl, phenylacetyleneWater, 95% EthanolIce-water bath90-99%
B. This compound Copper(I) phenylacetylide, 3-hydroxy-2-iodopyridinePyridine110-120°C75-82%

Data sourced from Organic Syntheses Procedure. orgsyn.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Furo[3,2-b]pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like furo[3,2-b]pyridines to minimize environmental impact and enhance sustainability. These approaches focus on aspects such as the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

One-pot multicomponent reactions (MCRs) represent a significant advancement in the sustainable synthesis of complex molecules. For instance, a novel one-pot, four-component condensation has been developed for the synthesis of tetrahydrofuro[3,2-c]pyridine derivatives. This method utilizes 6-methyl, 4-hydroxy pyranone, aryl amines, aromatic aldehydes, and pyridinium (B92312) ylide in the presence of triethylamine (B128534) as a catalyst under ethanol reflux conditions. researchgate.net This approach offers high yields (78-92%) and short reaction times (15-25 minutes), which are key tenets of green chemistry. researchgate.net

Another green approach involves palladium-catalyzed synthesis. A Pd(II)-catalyzed method has been developed for synthesizing furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.org This process is notable for the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation. acs.org

Furthermore, the development of synthetic routes that minimize the need for purification by column chromatography contributes to a greener process by reducing solvent usage and waste generation. A concise 4-step synthesis of furo[2,3-b]pyridines has been optimized to require only one chromatographic purification step and is amenable to gram-scale synthesis. nih.gov

The use of microwave irradiation is another technique that aligns with green chemistry principles by often reducing reaction times and energy consumption. While not always explicitly for the 2-phenyl derivative, the synthesis of novel triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been optimized to be carried out at room temperature, avoiding the need for microwave-mediated heating in the initial step. acs.org

Table 2: Comparison of Synthetic Methodologies for Furo[3,2-b]pyridine Systems

MethodologyKey FeaturesGreen Chemistry Aspects
Copper-Mediated Cyclization Synthesis of this compound from copper(I) phenylacetylide and 3-hydroxy-2-iodopyridine. orgsyn.orgTraditional method, potential for optimization towards greener conditions.
One-Pot Four-Component Condensation Synthesis of tetrahydrofuro[3,2-c]pyridine derivatives. researchgate.netHigh yields, short reaction times, one-pot procedure. researchgate.net
Pd(II)-Catalyzed Annulation Synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.orgConcurrent formation of multiple bonds, high atom economy. acs.org
Optimized Multi-Step Synthesis Gram-scale synthesis of furo[2,3-b]pyridines with minimal chromatography. nih.govReduced solvent waste, scalable process. nih.gov

Elucidation of Reactivity and Functionalization Pathways

Chemical Transformations of the Furo[3,2-b]pyridine (B1253681) Nucleus

The furo[3,2-b]pyridine core possesses distinct regions of reactivity, influenced by the interplay of the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring. The phenyl substituent at the 2-position further modulates this reactivity. Transformations can be directed at the furan moiety, the pyridine ring, or the nitrogen atom, allowing for a wide array of synthetic modifications.

The ability to introduce and modify functional groups containing heteroatoms is fundamental to the synthetic utility of 2-phenylfuro[3,2-b]pyridine. These transformations provide handles for further derivatization and the construction of analogues.

Carboxylic acids are versatile intermediates in organic synthesis, serving as precursors for a multitude of other functional groups. In the context of the furo[3,2-b]pyridine system, carboxylic acid derivatives are commonly prepared via the hydrolysis of precursor functional groups like nitriles, esters, or amides.

Research on related furo[3,2-c]pyridine (B1313802) systems has demonstrated that a cyano group can be effectively converted into a carboxylic acid through either acidic or alkaline hydrolysis. researchgate.netgrafiati.com For instance, 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carbonitrile has been successfully hydrolyzed to yield the corresponding 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid. researchgate.net Similarly, the hydrolysis of ester functionalities is a standard and efficient method. Studies on the closely related furo[3,2-b]pyrrole scaffold show that methyl carboxylates can be readily hydrolyzed to their respective carboxylic acids. researchgate.net Patent literature also documents the hydrolysis of carboxamides to furnish furo[3,2-b]pyridine carboxylic acids as part of synthetic sequences. google.com The existence and commercial availability of Furo[3,2-b]pyridine-2-carboxylic acid further attests to the stability and accessibility of this class of derivatives. thermofisher.com

Table 1: Examples of Hydrolysis Reactions for Carboxylic Acid Formation

Starting Material Class Reagents/Conditions Product Class Reference
Furopyridine Carbonitrile Acid or Alkaline Hydrolysis Furopyridine Carboxylic Acid researchgate.netgrafiati.com
Furopyridine Methyl Ester Hydrolysis Furopyridine Carboxylic Acid researchgate.net

Amides and hydrazides are crucial functional groups, often imparting specific biological activities or serving as handles for further chemical elaboration. These functionalities can be readily accessed from carboxylic acid derivatives of this compound.

The partial hydrolysis of a nitrile group on a furopyridine ring can yield an amide. researchgate.net A more common route involves the activation of a furo[3,2-b]pyridine carboxylic acid, followed by reaction with an amine. A well-established method for forming hydrazides is the reaction of an ester with hydrazine (B178648) hydrate. This has been effectively demonstrated in the furo[3,2-b]pyrrole series, where methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate was converted to its corresponding carbohydrazide. researchgate.net These hydrazides can be further reacted with carboxylic acids, often in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form N'-acyl hydrazide derivatives. jocpr.com

Table 2: Synthesis of Amide and Hydrazide Derivatives

Precursor Reagents Product Reference
Furopyridine Ester Hydrazine Hydrate Furopyridine Carbohydrazide researchgate.net
Furopyridine Carbohydrazide Aryl Acid, HATU, DIPEA N'-Arylcarbonyl-furopyridinecarbohydrazide jocpr.com

The pyridine nitrogen atom in the furo[3,2-b]pyridine nucleus is a key site for functionalization. Its lone pair of electrons allows for reactions such as N-alkylation, N-acylation, and N-oxidation, which can significantly alter the molecule's properties.

N-acylation and N-alkylation are fundamental transformations for nitrogen-containing heterocycles. rsc.org For instance, N-acylation of related imidazo[1,2-a]pyridines has been used to prepare substrates for subsequent cycloaddition reactions. beilstein-journals.org While direct N-alkylation of this compound can be challenging, methods developed for pyridones, which exist in tautomeric equilibrium, offer insights into achieving regioselective N-alkylation over O-alkylation. organic-chemistry.org A significant transformation is the oxidation of the pyridine nitrogen to form an N-oxide. This has been accomplished on the related 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine using reagents like 3-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The resulting N-oxide is an important intermediate, for example, in the Reissert-Henze reaction to introduce a cyano group into the pyridine ring. researchgate.netresearchgate.net Furthermore, direct N-amination of the pyridine nitrogen can be achieved, leading to N-aminopyridinium salts that are precursors for reactive 1,3-dipoles. researchgate.netresearchgate.net

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems from simpler precursors in a highly convergent manner. The furo[3,2-b]pyridine scaffold can participate in such reactions, leveraging the reactivity of both the furan and pyridine moieties to build novel fused heterocyclic structures.

A prominent example involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides. nih.gov In a strategy demonstrated with the furo[3,2-c]pyridine isomer, the molecule is first N-aminated and then treated with a base to form a zwitterionic N-imid intermediate. This reactive 1,3-dipole can then undergo cycloaddition with activated alkynes, such as dimethyl but-2-ynedioate (DMAD) or ethyl propiolate, to afford complex fused systems like furo[3,2-c]pyrazolo[1,5-a]pyridines. researchgate.netresearchgate.net The furan ring itself can also act as a diene in Diels-Alder reactions. For instance, an acetyl-substituted furo[3,2-b]pyrrole has been shown to react with dimethyl butynedioate, leading to a substituted benzo[b]furan, highlighting the potential for the furan portion of the furo[3,2-b]pyridine core to engage in cycloadditions. researchgate.net Intramolecular Diels-Alder (IMDA) reactions have also been employed on N-acylated imidazo[1,2-a]pyridines to construct fused isoquinolinone frameworks. beilstein-journals.org

Table 3: Cycloaddition Reactions for Polycyclic System Synthesis

Fused System Reaction Type Reactants Resulting Structure Reference
Furo[3,2-c]pyridine 1,3-Dipolar Cycloaddition N-imid derivative + DMAD/Ethyl Propiolate Furo[3,2-c]pyrazolo[1,5-a]pyridine researchgate.netresearchgate.net
Furo[3,2-b]pyrrole Diels-Alder Acetyl-furopyrrole + DMAD Substituted Benzo[b]furan researchgate.net

The introduction of halogen atoms or hydroxyl groups at specific positions on the furo[3,2-b]pyridine nucleus is a critical strategy for late-stage functionalization and for creating precursors for cross-coupling reactions.

Halogenation of the pyridine ring can be challenging due to its electron-deficient nature. nih.gov However, innovative methods have been developed. One powerful strategy involves the temporary transformation of the pyridine into a more reactive intermediate. The Zincke reaction, for example, opens the pyridine ring to form an acyclic azatriene intermediate, known as a Zincke imine. nsf.govchemrxiv.org This electron-rich intermediate readily undergoes regioselective electrophilic halogenation at the position corresponding to C3 of the original pyridine ring using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nsf.govchemrxiv.org Subsequent ring-closing smoothly regenerates the aromatic pyridine ring, now bearing a halogen at the 3-position. nsf.gov Another approach involves activating the pyridine with triflic anhydride, followed by reaction with phosphorus oxychloride to introduce a chlorine atom, as demonstrated in the synthesis of a chloroderivative of a furo[3,2-c]pyridinone. researchgate.net Hydroxylation is a less common transformation, often appearing as a competitive side reaction in halogenation attempts, though specific non-heme iron complexes have been developed to selectively favor halogenation over hydroxylation. semanticscholar.org

Carbon-Carbon Coupling Reactions for Further Derivatization

The this compound scaffold, while a significant structure in its own right, often serves as a core for further chemical modification to develop a diverse range of functional molecules. Carbon-carbon (C-C) coupling reactions are paramount in this derivatization process, allowing for the introduction of new substituents at various positions on the furo[3,2-b]pyridine ring system. These reactions are typically catalyzed by transition metals, most notably palladium.

Research into the functionalization of the broader furo[3,2-b]pyridine class has revealed that positions C3 and C5 are particularly amenable to derivatization through cross-coupling methodologies. bohrium.com This requires the initial synthesis of halo-substituted precursors, such as 5-chloro-3-iodofuro[3,2-b]pyridine. The differential reactivity of the C-I and C-Cl bonds allows for chemoselective couplings, where the more reactive C-I bond can be functionalized first, followed by a subsequent coupling reaction at the C-Cl position. bohrium.com

Commonly employed C-C coupling reactions for the derivatization of furopyridine and related heterocyclic systems include:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. It is a versatile method for forming carbon-carbon single bonds. For instance, 4-phenylfuro[3,2-c]pyridine has been synthesized by the Suzuki coupling of 4-chlorofuro[3,2-c]pyridine (B1586628) with phenylboronic acid, using a palladium catalyst like Pd(PPh₃)₄. distantreader.orgd-nb.info

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a powerful tool for introducing alkynyl moieties, which can serve as handles for further transformations. The synthesis of 2-substituted furopyridines has been achieved through Sonogashira coupling of iodinated hydroxypyridines with various terminal acetylenes, followed by a cyclization step. clockss.org

Heck Coupling: While less commonly reported for this specific scaffold, the Heck reaction, which couples alkenes with aryl halides, remains a potential pathway for introducing vinyl groups.

The table below summarizes representative C-C coupling reactions used in the derivatization of furopyridine systems, which are analogous to potential derivatizations of this compound.

Coupling Reaction Substrate(s) Catalyst/Reagents Product Type Reference
Suzuki Coupling4-chlorofuro[3,2-c]pyridine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃4-phenylfuro[3,2-c]pyridine distantreader.org
Suzuki Coupling4-chlorofuro[3,2-c]pyridine, 3,5-dimethoxyphenyl boronic acidNot specified4-(3,5-dimethoxyphenyl)furo[3,2-c]pyridine d-nb.info
Sonogashira Coupling5-bromo-2-hydroxy-3-iodopyridine, Phenylacetylene (B144264)(Ph₃P)₂PdCl₂, CuI, Et₃N2,3,5-Substituted furo[2,3-b]pyridine (B1315467) clockss.org

These methodologies enable the systematic modification of the this compound core, facilitating structure-activity relationship (SAR) studies in fields such as medicinal chemistry, where this scaffold is of growing interest. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity

Regioselectivity refers to the preference for bond-making or bond-breaking at one position over all other possible positions. In the derivatization of this compound, the key question is which of the available carbon atoms will react during a given transformation, such as an electrophilic aromatic substitution or a metalation reaction. The parent molecule has several distinct positions for potential functionalization: C3 on the furan ring, C5 and C7 on the pyridine ring, and the ortho, meta, and para positions of the C2-phenyl group.

The inherent electronic properties of the fused furo[3,2-b]pyridine system dictate its reactivity. The pyridine ring is generally electron-deficient, making it less susceptible to electrophilic attack compared to benzene (B151609), while the furan ring is electron-rich. The nitrogen atom strongly deactivates the pyridine ring towards electrophiles, particularly at the C5 and C7 positions. Conversely, these positions are more susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present.

Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods, have become invaluable tools for predicting the regioselectivity of reactions on complex heterocyclic systems. researchgate.netamazonaws.com For instance, the RegioSQM method predicts the most likely site of electrophilic attack by calculating the free energies of protonation at all aromatic C-H positions. amazonaws.com Studies on related 2-benzyloxypyridines have used DFT to analyze rearrangement mechanisms and the factors influencing regioselectivity, showing that electronic effects of substituents play a crucial role. researchgate.net

For this compound, the likely sites of reactivity are:

Electrophilic Substitution: The C3 position on the electron-rich furan ring is a probable site for electrophilic attack. The phenyl ring is also a likely site, with the ortho and para positions being activated by the furan-containing substituent.

Metalation (e.g., Lithiation): Directed ortho metalation (DoM) can occur, where a directing group guides a strong base (like an alkyllithium) to deprotonate an adjacent position. The pyridine nitrogen can act as a directing group, potentially leading to lithiation at the C7 position. researchgate.net

Position Ring Electronic Nature Predicted Reactivity
C3FuranElectron-richProne to electrophilic substitution
C5PyridineElectron-deficientProne to nucleophilic substitution (with leaving group)
C7PyridineElectron-deficientProne to nucleophilic substitution; potential site for directed metalation
Phenyl RingBenzeneGenerally electron-richProne to electrophilic substitution (ortho/para directing)

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. The parent compound, this compound, is a planar, achiral molecule. Therefore, questions of stereoselectivity are not relevant unless a reaction introduces a new chiral center or is performed on a substrate that is already chiral.

If a derivatization reaction, such as a reduction of the pyridine ring or an addition reaction to a substituent, creates a stereocenter, the reaction could potentially be diastereoselective or enantioselective. However, the existing literature on this compound focuses primarily on the synthesis and functionalization of the aromatic core, and stereoselective derivatizations are not a widely reported area of investigation for this specific compound.

Mechanisms of Key Chemical Reactions in Furo[3,2-b]pyridine Synthesis

The synthesis of the furo[3,2-b]pyridine skeleton can be achieved through several strategic approaches, which generally involve the formation of the furan ring onto a pre-existing pyridine core.

One of the most well-documented and effective methods for synthesizing this compound is the reaction of a substituted pyridine with a copper acetylide, a variant of the Castro-Stephens coupling, followed by intramolecular cyclization. A detailed procedure is provided in Organic Syntheses. orgsyn.org

The key steps of this mechanism are:

Preparation of the Copper Acetylide: Phenylacetylene is reacted with a copper(I) salt, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like hydroxylamine (B1172632) hydrochloride, to form copper(I) phenylacetylide. This is a stable, yellow solid. orgsyn.org

Coupling and Cyclization: The pre-formed copper(I) phenylacetylide is then heated with a suitable pyridine derivative, 3-hydroxy-2-iodopyridine, in a high-boiling solvent like pyridine. orgsyn.org The reaction proceeds through two main stages:

Castro-Stephens Coupling: The copper acetylide couples with the 2-iodopyridine. This is believed to involve the formation of an organocopper intermediate which then undergoes a coupling reaction, displacing the iodide and forming a C-C bond between the pyridine C2 and the acetylenic carbon.

Intramolecular Annulation: The resulting intermediate, 2-(phenylethynyl)-3-hydroxypyridine, is not typically isolated. Under the reaction conditions, the hydroxyl group at the C3 position acts as an intramolecular nucleophile. It attacks the proximal carbon of the alkyne triple bond in a 5-endo-dig cyclization fashion. This ring-closure step forms the furan ring. Subsequent proton transfer leads to the stable, aromatic this compound product.

An alternative palladium-catalyzed approach involves a Sonogashira coupling followed by a heteroannulation reaction. clockss.org In this strategy, an o-halohydroxypyridine (e.g., 3-hydroxy-2-iodopyridine) is first coupled with a terminal alkyne (e.g., phenylacetylene) using a palladium catalyst (like (Ph₃P)₂PdCl₂) and a copper(I) co-catalyst (CuI). This forms the 2-(phenylethynyl)-3-hydroxypyridine intermediate, which then undergoes an intramolecular cyclization to yield the furo[3,2-b]pyridine ring system, similar to the final step described above. This method offers the advantage of often milder reaction conditions compared to the stoichiometric use of copper acetylides.

A third mechanistic pathway involves the cyclization of an azide (B81097). For the related furo[3,2-c]pyridine system, a 3-(5-aryl-2-furyl)propenoic acid is converted to the corresponding acid azide. Upon heating, the azide undergoes a Curtius rearrangement to form an isocyanate, which then cyclizes and tautomerizes to give a furo[3,2-c]pyridin-4(5H)-one. researchgate.net This pyridone can then be aromatized in subsequent steps to the fully aromatic furo[3,2-c]pyridine. researchgate.net While this specific example leads to a different isomer, the principle of using an azide cyclization to form the pyridine ring onto a furan precursor represents another valid mechanistic strategy in the synthesis of furopyridines.

Biological and Pharmacological Research Endeavors

Investigation of Anticancer and Antiproliferative Activities

The furo[3,2-b]pyridine (B1253681) core has been identified as a versatile scaffold for the synthesis of compounds with distinct and potent biological activities relevant to cancer therapy. nih.govsci-hub.se These activities stem from the ability of its derivatives to interact with various molecular targets, leading to the inhibition of cell growth and proliferation.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The furo[3,2-b]pyridine scaffold has proven to be a valuable starting point for the development of potent and highly selective kinase inhibitors. sci-hub.seresearchgate.net

The furo[3,2-b]pyridine core is a novel scaffold for potent and highly selective inhibitors of Cdc-like kinases (CLKs). nih.gov CLKs are dual-specificity protein kinases that play a critical role in the regulation of RNA splicing, a process frequently dysregulated in cancer. sci-hub.senih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective inhibitors of CLKs. nih.gov

One notable example is the compound MU1210 , a 3,5-disubstituted furo[3,2-b]pyridine derivative, which has been identified as a quality chemical biology probe for CLK1, CLK2, and CLK4. researchgate.net The selectivity of these compounds is a key feature, as they can inhibit CLKs without significantly affecting other kinases, which is a desirable property for targeted therapies. nih.gov The binding mode of these inhibitors has been characterized, with some compounds engaging with the back pocket of the kinase, which contributes to their high selectivity. researchgate.net

Table 1: Furo[3,2-b]pyridine Derivatives as CLK Inhibitors
CompoundTargetActivitySignificance
Substituted 3,5-disubstituted furo[3,2-b]pyridinesCLKsPotent and highly selective inhibitionDemonstrates the potential of the scaffold for developing targeted CLK inhibitors. nih.gov
MU1210CLK1/2/4Identified as a quality chemical biology probeProvides a valuable tool for studying the biological functions of CLKs. researchgate.net

The Hedgehog (Hh) signaling pathway is essential during embryonic development, and its aberrant activation in adults is linked to the development and progression of various cancers. researchgate.net Research has shown that the furo[3,2-b]pyridine scaffold can be utilized to develop potent modulators of this pathway. nih.gov

Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, demonstrated sub-micromolar modulation of the Hedgehog pathway. nih.govsci-hub.se This discovery highlights the versatility of the furo[3,2-b]pyridine core, where different substitution patterns can lead to distinct biological activities. These findings suggest that kinase off-target effects are not responsible for the observed cellular activity in Hedgehog pathway modulation. nih.gov

Table 2: Furo[3,2-b]pyridine Derivatives as Hedgehog Pathway Modulators
Compound SubclassActivityKey Finding
3,5,7-trisubstituted furo[3,2-b]pyridinesSub-micromolar modulation of the Hedgehog pathwayDemonstrates that kinase-inactive derivatives of the scaffold can possess potent activity in other signaling pathways. nih.govsci-hub.se

The serine/threonine kinase AKT1 is a critical node in cell signaling pathways that promote cell survival, proliferation, and growth. Its hyperactivation is a common event in many human cancers. While the broader class of furopyridines has been investigated for AKT inhibition, with some furo[2,3-b]pyridine (B1315467) derivatives showing activity, there is currently a lack of specific research data on the direct modulation of AKT1 by compounds with the 2-phenylfuro[3,2-b]pyridine core. nih.gov Further investigation is required to determine if this particular scaffold can be adapted to effectively target the AKT1 signaling pathway.

Sirtuin 1 (SIRT1) is a protein deacetylase that has been implicated in cancer development and progression, making it an attractive target for anticancer drug development. A study exploring the cytotoxic properties of 2-substituted furo[3,2-b]pyridines identified a derivative, compound 3b , which exhibited encouraging inhibition of the SIRT1 enzyme. This compound also demonstrated growth inhibition of both MDAMB-231 and MCF-7 breast cancer cell lines and was shown to induce apoptosis in MCF-7 cells. Molecular modeling studies suggested that this class of compounds could interact with key residues at the active site of SIRT1.

Table 3: Furo[3,2-b]pyridine Derivative as a SIRT1 Inhibitor
CompoundTargetBiological ActivityCell Lines Tested
Compound 3b (a 2-substituted furo[3,2-b]pyridine)SIRT1Enzyme inhibition, growth inhibition, apoptosis inductionMDAMB-231, MCF-7

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. While research has been conducted on related structures, such as benzofuro[3,2-b]pyridines, which have shown topoisomerase inhibitory activity, there is a lack of available scientific literature specifically investigating the topoisomerase inhibition potential of compounds with the core this compound scaffold. nih.govresearchgate.net The influence of the additional benzene (B151609) ring in the benzofuro derivatives means that these findings cannot be directly extrapolated. Therefore, the capacity of this compound derivatives to act as topoisomerase inhibitors remains an area for future investigation.

Topoisomerase Inhibition for Antineoplastic Applications

Topoisomerase I Inhibitory Activity

Information regarding the Topoisomerase I inhibitory activity of this compound is not available in the reviewed literature.

Topoisomerase IIα Inhibitory Activity and Selectivity

Specific studies detailing the Topoisomerase IIα inhibitory activity and selectivity of this compound could not be located.

Apoptosis Induction in Cancer Cell Lines

There is no available data on the apoptosis-inducing effects of this compound in specific cancer cell lines.

Selectivity Profiles Against Human Cancer Cell Lines

Research detailing the selectivity profile of this compound against a panel of human cancer cell lines has not been identified.

Antimicrobial and Anti-Infective Potentials

Antibacterial Activity Assessments

No specific assessments of the antibacterial activity of this compound against various bacterial strains are present in the available scientific literature.

Antifungal Activity Studies

Studies focused on the antifungal activity of this compound have not been found.

Anti-Tuberculosis Efficacy

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. In this context, the furo[2,3-b]pyridine core, an isomer of the furo[3,2-b]pyridine scaffold, has been identified as a promising starting point for the development of new antibiotics. nih.gov A screening of a library of furopyridines against Mycobacterium tuberculosis led to the identification of a bioactive compound that demonstrated selectivity against various drug-resistant strains. nih.gov

Furthermore, computational studies on benzofuro[3,2-b]pyridine derivatives, which share a similar fused ring system, have predicted potential antitubercular properties. researchgate.net These predictions were supported by in vitro assessments and docking simulations, which suggested that certain compounds in this class could exhibit significant antitubercular activity by targeting enzymes such as Mycobacterium tuberculosis enoyl-ACP reductase. researchgate.net The broader class of pyridine-containing compounds has also been a subject of interest in the development of anti-tuberculosis drugs. derpharmachemica.comfrontiersin.org

Table 1: Anti-Tuberculosis Activity of Furo[2,3-b]pyridine and Benzofuro[3,2-b]pyridine Analogues
Compound ScaffoldTarget OrganismKey FindingsPotential Mechanism of ActionReference
Furo[2,3-b]pyridineMycobacterium tuberculosis (including drug-resistant strains)Identification of a selective bioactive compound from a library screening.Not specified in the provided information. nih.gov
Benzofuro[3,2-b]pyridineMycobacterium tuberculosisComputational predictions and in vitro assessments suggest significant antitubercular activity for certain derivatives.Inhibition of Mycobacterium tuberculosis enoyl-ACP reductase. researchgate.net

Anti-Inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively documented in the available research, the broader class of benzofuran (B130515) derivatives has been noted for its anti-inflammatory properties. researchgate.net The fusion of a pyridine (B92270) ring to a benzofuran scaffold, creating hybrids, represents an area of interest in medicinal chemistry for developing new therapeutic agents. researchgate.net The protease-activated receptor 2 (PAR-2) is implicated in inflammation, and its modulation is a target for anti-inflammatory drug development. nih.govmedchemexpress.com However, current research on potent PAR-2 antagonists has focused on other heterocyclic systems, such as imidazopyridazines. nih.gov

Exploration of Other Therapeutic Applications

The versatile scaffold of furo[3,2-b]pyridine and its analogues has led to the exploration of a variety of other potential therapeutic uses.

Protease-activated receptor 2 (PAR-2) is a G-protein-coupled receptor involved in a range of physiological and pathological processes, including inflammation and pain. nih.gov While the modulation of PAR-2 is a significant area of therapeutic interest, there is currently a lack of specific research data directly linking this compound or its close analogues to PAR-2 signaling pathways. The development of PAR-2 antagonists has been reported, with compounds like the imidazopyridazine I-191 showing potent inhibition of PAR-2 activation and downstream signaling. nih.gov

The investigation into the antioxidant potential of pyridine-containing heterocyclic compounds is an active area of research. Studies on various pyridine derivatives have demonstrated their capacity to act as antioxidants. For instance, a series of pyridine-based chalcones were synthesized and evaluated for their antioxidant properties, with some compounds showing notable activity in ferrous ion chelating and Trolox equivalent antioxidant capacity assays. brieflands.com Similarly, research into novel derivatives of thiazolo[4,5-b]pyridine (B1357651) has been conducted to assess their antioxidant activity through methods such as the DPPH radical scavenging assay. pensoft.net While these findings highlight the potential of the pyridine moiety in designing antioxidants, specific studies on the antioxidant activity of this compound are not detailed in the currently available literature. The broader class of benzofuran derivatives has also been associated with antioxidant effects. researchgate.net

Table 2: Antioxidant Activity of Various Pyridine Analogues
Compound ClassAssay Method(s)Key FindingsReference
Pyridine-based chalconesFerrous ion chelating, Trolox equivalent antioxidant capacity (TEAC), DPPH radical scavenging, Beta-carotene bleachingSome derivatives showed higher antioxidant activity than the reference agent quercetin (B1663063) in the ferrous ion chelating assay and acceptable properties in the TEAC method. brieflands.com
Thiazolo[4,5-b]pyridine derivativesDPPH radical scavengingNovel derivatives were synthesized and evaluated for their antioxidant effects. pensoft.net
Benzofuran derivativesNot specifiedBenzofuran-containing compounds have been reported to possess antioxidant properties. researchgate.net

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), is a significant target for therapeutic intervention in various disorders. While direct evidence for the interaction of this compound with CB1R is not available, research on the isomeric furo[2,3-b]pyridine scaffold has suggested potential activity at this receptor. There is an indication in the scientific literature that compounds containing the furo[2,3-b]pyridine core may act as inverse agonists of the cannabinoid receptor (CB1R). However, detailed studies elaborating on the structure-activity relationships and the specific effects of 2-phenyl substitution on this activity are not yet present in the available research.

Antifolates are a class of drugs that interfere with the action of folic acid, thereby inhibiting the synthesis of DNA, RNA, and proteins. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells and certain pathogens. Research into novel antifolates has explored various heterocyclic scaffolds. One such area of investigation has been on pyrido[2,3-d]pyrimidines, which are structurally related to the furo[3,2-b]pyridine core. nih.gov Studies on this class of compounds have aimed to define the structural features that enhance their selectivity and potency as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, from pathogenic sources like Pneumocystis jirovecii compared to the human enzyme. nih.gov These studies provide a basis for understanding how modifications to the bicyclic ring system and its substituents can influence antifolate activity. nih.gov

Antimalarial Activity

The pyridine moiety is a key structural feature in several established antimalarial drugs, including chloroquine, mefloquine, and piperaquine. researchgate.net This has prompted significant research into novel pyridine derivatives as potential therapeutic agents against malaria, a disease for which drug resistance remains a growing concern. researchgate.netbohrium.com While direct studies on the antimalarial properties of this compound specifically are not extensively reported in publicly available research, the broader class of pyridine-containing compounds has shown considerable promise.

Research into various substituted pyridine derivatives has demonstrated their ability to inhibit parasite multiplication. nih.gov For instance, in vivo studies using a 4-day suppressive test against Plasmodium berghei in mice have identified several pyridine compounds with significant activity. researchgate.net Certain derivatives have shown high percentage inhibition of parasite multiplication at specified dose levels. nih.govresearchgate.net Furthermore, in vitro testing against chloroquine-resistant strains of Plasmodium falciparum, such as the RKL9 strain, has revealed potent activity in some pyridine derivatives, with IC₅₀ values in the nanomolar range, indicating strong potential. researchgate.net The proposed mechanism for some of these compounds involves the inhibition of the dihydrofolate reductase (DHFR) enzyme, a critical target in malaria chemotherapy. researchgate.netnih.gov

In Vitro Antimalarial Activity of Selected Pyridine Derivatives
Compound IDTarget StrainActivity (IC₅₀)
Compound 2gP. falciparum (RKL9, CQ-resistant)0.0402 µM
Data refers to a specific Nʹ-arylideneisonicotinohydrazide derivative from a study by Bekhit et al., not this compound. researchgate.net

The exploration of fused heterocyclic systems containing pyridine, such as benzofuro[3,2-b]pyridines, has also occurred, yielding compounds with inhibitory effects on P. falciparum growth. This indicates that the furopyridine scaffold is a viable starting point for the development of new antimalarial agents.

Potential in Neurological Disorders and Pain Management

The furopyridine scaffold and related pyridine-containing structures are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous compounds active within the central nervous system (CNS). nih.gov While specific investigations into this compound for neurological disorders or pain management are not widely documented, research on analogous structures suggests potential therapeutic applications.

Derivatives of the isomeric furo[3,2-c]pyridine (B1313802) system have been explored for CNS activity. For example, certain 2-phenyl-substituted tetrahydrofuro[3,2-c]pyridines have been investigated for potential use in treating depression and cerebral ischemia. justia.com Other related heterocyclic systems, such as pyrrolo[2,3-b]pyridines, have been designed as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in the pathology of Alzheimer's disease. nih.gov One such compound demonstrated the ability to inhibit GSK-3β at a subnanomolar concentration (IC₅₀ of 0.35 ± 0.06 nM) and subsequently reduce tau protein hyperphosphorylation, a hallmark of the disease. nih.gov

In the context of pain management, various pyridine derivatives have been synthesized and evaluated for analgesic properties. nih.govnih.gov Studies on benzopyranopyridine and pyridinedicarbonitrile derivatives have shown that some of these compounds possess both anti-inflammatory and analgesic activities, with their efficacy being compared to established drugs like diclofenac. nih.govbohrium.com The molecular hybridization of pyridine with other pharmacologically active nuclei like benzofuran and pyrazole (B372694) has been employed as a strategy to develop new molecules for managing chronic inflammatory and pain conditions such as osteoarthritis. nih.gov This body of research highlights the broad potential of pyridine-based fused heterocyclic systems in the development of novel neurotropic and analgesic agents.

Hypertensive and Diuretic Properties (e.g., Cicletanine)

A prominent example of a furopyridine derivative with established pharmacological activity is Cicletanine, a compound used in the treatment of hypertension. Cicletanine, chemically distinct from this compound, is a furopyridine that demonstrates both antihypertensive and diuretic properties through a multifaceted mechanism of action. researchgate.net

The primary antihypertensive effect of Cicletanine is attributed to its vasodilatory properties, which involve the relaxation of vascular smooth muscle. researchgate.net This is achieved through several pathways, including the stimulation of nitric oxide (NO) and prostacyclin release from the vascular endothelium. nih.govjustia.com Nitric oxide is a powerful vasodilator that plays a crucial role in regulating blood pressure. nih.gov Additionally, Cicletanine has been shown to inhibit phosphodiesterase (PDE), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which further promotes vasodilation. nih.govnih.gov

Cicletanine also possesses diuretic properties, contributing to its blood pressure-lowering effect by promoting the excretion of sodium and water. nih.gov Its diuretic action is considered mild and is thought to involve the inhibition of an anion exchanger in the distal convoluted tubule of the kidney. researchgate.net An important characteristic of Cicletanine's diuretic effect is that it does not typically cause significant potassium loss, which can be a concern with other classes of diuretics. nih.gov The combination of vasodilation and mild diuresis provides a comprehensive approach to managing hypertension. nih.gov Studies in salt-sensitive hypertension models have shown that Cicletanine can ameliorate the development of high blood pressure and protect cardiovascular and renal systems from injury. justia.com

Pharmacological Actions of Cicletanine
Pharmacological EffectMechanism of Action
Antihypertensive (Vasodilation)Enhances nitric oxide (NO) and prostacyclin release. nih.govnih.gov
Antihypertensive (Vasodilation)Inhibits phosphodiesterase (PDE), increasing cGMP levels. nih.govnih.gov
DiureticPromotes sodium and water excretion. nih.gov
Cardiovascular & Renal ProtectionAmeliorates hypertension-induced organ injury. justia.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Effects on Biological Potency

The biological activity of the 2-Phenylfuro[3,2-b]pyridine core is significantly influenced by the nature and position of various substituents. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

While direct comparative studies on the positional isomers of the phenyl group on the furo[3,2-b]pyridine (B1253681) scaffold are not extensively documented, research on related substituted furo[3,2-b]pyridines provides valuable insights. For instance, in a series of 3,5-disubstituted furo[3,2-b]pyridines developed as cdc-like kinase (CLK) inhibitors, the presence of aryl groups at both positions was found to be crucial for potent activity. researchgate.net Specifically, larger substituents such as a 2-naphthyl group at position 3 were preferred for enhanced potency. researchgate.net

In the context of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, the nature of the aryl group at both the 2- and 4-positions significantly impacts their topoisomerase II inhibitory activity. The substitution of a phenyl group with a 2-furyl group at either position led to a notable increase in activity. This suggests that the electronic properties and the potential for hydrogen bonding of the aryl substituent play a key role in the interaction with the enzyme.

A study on pyridine (B92270) analogues further highlights the importance of the position of aryl substituents. The introduction of a phenyl group at the meta-position of a pyridine ring had a subtle but noticeable influence on the inhibitory activity against GSK-3β. taylorandfrancis.com This underscores that the spatial arrangement of aryl groups is a critical determinant of biological potency.

The replacement of the furan (B31954) oxygen with other heteroatoms or modifications to the pyridine nitrogen's position can significantly alter the biological profile of the fused scaffold. For example, the thieno[3,2-b]pyridine (B153574) core, where a sulfur atom replaces the furan oxygen, has also been successfully utilized to develop potent kinase inhibitors. taylorandfrancis.com This suggests that both furo[3,2-b]pyridine and thieno[3,2-b]pyridine scaffolds can orient substituents in a manner conducive to binding within the ATP pocket of kinases.

The isomeric furo[2,3-b]pyridine (B1315467) scaffold has also been explored for the development of anticancer agents. cncb.ac.cn The differential biological activities observed between furo[3,2-b]pyridine and furo[2,3-b]pyridine derivatives underscore the critical role of the heteroatom arrangement within the fused ring system in defining the molecule's interaction with its biological target. researchgate.netcncb.ac.cn

The introduction of specific functional groups onto the this compound scaffold can fine-tune its physicochemical properties and biological activity.

Hydroxyl Groups: In a series of benzofuro[3,2-b]pyridin-7-ols, the position of hydroxyl groups on the phenyl rings was critical for topoisomerase II inhibitory activity. Specifically, an ortho- or para-hydroxyl group on the 2-phenyl ring and a meta-hydroxyl group on the 4-phenyl ring were important for potent and selective inhibition. This highlights the significance of hydrogen bond donors at specific positions for target engagement.

Halogens: Halogen substituents can modulate the electronic properties and lipophilicity of the molecule. In a study of furo[2,3-b]pyridine derivatives, chlorination and difluorination of an attached phenyl ring led to a slight improvement in potency. researchgate.net This suggests that electron-withdrawing groups can enhance biological activity.

Electron-Donating and -Withdrawing Groups: The electronic nature of substituents on the phenyl ring can influence activity. In a review of pyridine derivatives, it was noted that the presence of both electron-donating (e.g., -OCH3) and electron-withdrawing groups can affect antiproliferative activity, with the optimal choice being target-dependent.

Hydrogen Bond Donors/Acceptors: The ability to form hydrogen bonds is a key factor in drug-receptor interactions. In the development of kinase inhibitors based on the furo[3,2-b]pyridine scaffold, the furan oxygen was observed to act as a weak hydrogen bond acceptor. researchgate.net The strategic placement of additional hydrogen bond donors and acceptors on substituents is a common strategy to enhance potency and selectivity.

Functional Group Effect on Biological Activity Physicochemical Property Altered Reference
HydroxylPotent and selective topoisomerase II inhibitionHydrogen bonding potential
Halogen (Cl, F)Slight improvement in potencyElectronic properties, Lipophilicity researchgate.net
Electron-donating (-OCH3)Can enhance antiproliferative activityElectronic properties
Electron-withdrawingCan enhance biological activityElectronic properties
Furan OxygenWeak hydrogen bond acceptorHydrogen bonding potential researchgate.net

Stereochemical Considerations in Biological Activity and Receptor Binding

While specific studies on the stereochemistry of this compound and its direct impact on biological activity are not widely available, the principles of stereochemistry are fundamental in drug design and receptor binding. If chiral centers are introduced into the this compound molecule, for example, through substitution on the phenyl ring or on the core scaffold, it is highly probable that the resulting enantiomers would exhibit different biological activities.

This difference in activity arises from the three-dimensional nature of drug-receptor interactions. The binding site of a biological target is chiral, and therefore, one enantiomer may fit more precisely into the binding pocket than the other, leading to a stronger interaction and higher potency. Although not directly related to biological activity, the use of furo[3,2-b]pyridine-based ligands in the development of chiral-at-ruthenium catalysts demonstrates that this scaffold can be incorporated into stereochemically defined structures. This implies that the synthesis of enantiomerically pure this compound derivatives is feasible, which would be a critical step in evaluating the stereochemical aspects of their biological activity.

Correlation of Molecular Features with Pharmacological Profiles

The molecular features of this compound derivatives can be correlated with their pharmacological profiles, particularly in the context of kinase and topoisomerase inhibition.

In the case of topoisomerase inhibition, 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have been shown to act as DNA intercalators or topoisomerase poisons. The planar aromatic system of the furo[3,2-b]pyridine core is crucial for intercalation, while the aryl substituents can influence the strength of this interaction and also engage in specific contacts with the enzyme-DNA complex. The presence of heteroatoms and functional groups that can form hydrogen bonds can further stabilize the drug-target complex.

Rational Design Principles for Enhanced Target Selectivity and Potency

Based on the available SAR data, several rational design principles can be proposed for enhancing the target selectivity and potency of this compound derivatives.

Exploiting Target-Specific Pockets: To improve kinase selectivity, substituents on the 2-phenyl ring can be designed to interact with less conserved regions of the ATP-binding site. For example, targeting the "back pocket" of a kinase can lead to highly selective inhibitors. researchgate.net

Modulating Physicochemical Properties: Fine-tuning the lipophilicity and electronic properties of the molecule through substitution on the phenyl ring can optimize its pharmacokinetic and pharmacodynamic properties. For instance, the addition of polar groups can improve solubility, while electron-withdrawing groups can enhance potency in some cases.

Introduction of Hydrogen Bonding Moieties: The strategic placement of hydrogen bond donors and acceptors can significantly increase binding affinity and potency. As seen with hydroxylated benzofuro[3,2-b]pyridines, the precise positioning of these groups is critical.

Conformational Constraint: Restricting the conformational flexibility of the molecule, for example, by introducing cyclic substituents or creating more rigid analogs, can pre-organize the molecule in its bioactive conformation, leading to an increase in potency.

The application of these principles, often guided by computational modeling and molecular docking studies, can facilitate the development of this compound derivatives with improved therapeutic potential.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the furo[3,2-b]pyridine (B1253681) scaffold, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Derivatives of the closely related furo[2,3-b]pyridine (B1315467) and furo[3,2-b]pyridine cores have been the subject of numerous docking studies to explore their potential as therapeutic agents. These computational analyses have shown that the furo[3,2-b]pyridine framework can effectively interact with a range of biological targets, particularly enzymes implicated in cancer and other diseases. For instance, studies have targeted key proteins such as serine/threonine kinases (e.g., AKT1), Cyclin-Dependent Kinase 2 (CDK2), estrogen receptor alpha (ERα), human epidermal growth factor receptor 2 (HER2), and sirtuin 1 (SIRT1). researchgate.netcncb.ac.cnnih.govnih.gov

The interaction profiling from these studies reveals that the furo[3,2-b]pyridine scaffold can fit into the active sites of these proteins, forming crucial interactions with key amino acid residues. The binding is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitrogen atom of the pyridine (B92270) ring often acts as a hydrogen bond acceptor, while the fused aromatic system engages in hydrophobic and stacking interactions. For example, molecular modeling of a furo[3,2-b]pyridine derivative with SIRT1 showed interactions with residues such as GLU345, ILE347, and PHE273. researchgate.net Similarly, docking studies of benzofuro[3,2-b]pyridine derivatives against Topoisomerase IIα have been performed to understand their binding modes and compare them with known inhibitors like etoposide. researchgate.net These insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 1: Representative Molecular Docking Studies of Furo[3,2-b]pyridine Scaffolds
Derivative ClassBiological TargetKey Interacting Residues (Example)Predicted Binding Energy/Score (Example)Potential Application
2-substituted furo[3,2-b]pyridinesSIRT1GLU345, ILE347, PHE273, ILE270-99.90 kcal/mol (Total Energy)Anticancer
2,4-diaryl benzofuro[3,2-b]pyridinesTopoisomerase IIα (PDB: 4FM9)Interactions with DNA residues and protein active siteComparable to etoposideAnticancer
Furo[2,3-b]pyridine derivativesCDK2Similar binding mode to roscovitineIC50 values in µM rangeAnticancer
Furo[2,3-b]pyridine derivativesAKT1, ERα, HER2Strong binding affinities reportedNot specifiedAnticancer (Breast Cancer)

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.com For 2-Phenylfuro[3,2-b]pyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, can provide a detailed picture of its electronic properties.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This suggests a higher propensity for the molecule to engage in chemical reactions and charge transfer processes. Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. youtube.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω). These parameters help in quantifying the reactivity and stability of the molecule. irjweb.com For the this compound system, DFT calculations would likely show the HOMO density distributed across the fused ring system and the phenyl substituent, while the LUMO density would also be delocalized over the aromatic core, indicating potential for various electronic transitions.

Table 2: Representative Quantum Chemical Parameters Derived from DFT Calculations
ParameterFormulaSignificance
HOMO Energy (EHOMO)-Related to electron-donating ability (ionization potential)
LUMO Energy (ELUMO)-Related to electron-accepting ability (electron affinity)
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Chemical Potential (μ)(EHOMO + ELUMO) / 2Related to the escaping tendency of electrons
Electrophilicity Index (ω)μ2 / 2ηQuantifies the global electrophilic nature of the molecule

Semiempirical quantum mechanical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods like DFT. uni-muenchen.de These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals, making them suitable for larger molecules or for preliminary, high-throughput screening. uni-muenchen.de

For compounds like this compound, AM1 can be used for rapid geometry optimization and for evaluating energetic and stability properties. One key application is the calculation of heats of formation, which provides a measure of the molecule's thermodynamic stability. Furthermore, semiempirical methods combined with continuum solvent models (like COSMO) have been successfully used to predict properties such as the acidity constants (pKa) of pyridine derivatives. researchgate.net The pKa value is a direct reflection of the stability of the protonated form of the molecule and is crucial for understanding its behavior in biological systems. By calculating the proton affinity or the energetics of protonation at the pyridine nitrogen, AM1 can provide valuable insights into the basicity and reactivity of the furo[3,2-b]pyridine core.

Electrostatic Potential Maps (EPM) for Reactivity and Interaction Insights

Molecular Electrostatic Potential (MEP or EPM) maps are visual tools generated from computational calculations that illustrate the charge distribution within a molecule. researchgate.net They map the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.

In an EPM, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. walisongo.ac.id

For this compound, an EPM would reveal distinct features guiding its reactivity:

Negative Potential: A region of strong negative potential would be localized around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen the primary site for protonation and coordination with metal ions. The oxygen atom of the furan (B31954) ring would also exhibit a negative potential, though likely less intense than that of the nitrogen.

Positive Potential: Positive potential would be associated with the hydrogen atoms, particularly those attached to the aromatic rings.

Aromatic Rings: The π-systems of the fused rings and the phenyl group would show regions of moderate negative potential above and below the plane of the rings, which are important for π-π stacking interactions.

EPMs are thus invaluable for predicting how this compound will interact with other molecules, including biological receptors, by highlighting the sites most likely to engage in electrostatic interactions and hydrogen bonding. researchgate.netwalisongo.ac.id

Prediction of Spectroscopic Properties and Solvent Effects

Computational chemistry is widely used to predict spectroscopic properties, which aids in the characterization and identification of newly synthesized compounds. nih.gov Methods like DFT for NMR and Time-Dependent DFT (TD-DFT) for UV-Visible electronic spectra are particularly powerful. scirp.orgmendeley.com

For this compound, DFT calculations can predict 1H and 13C NMR chemical shifts with a high degree of accuracy, helping to assign experimental spectra. TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net This allows for the assignment of observed absorption bands to specific molecular orbital transitions (e.g., π → π* or n → π*), providing insight into the electronic structure of the molecule.

Furthermore, the properties of molecules can be significantly influenced by their environment. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. cas.czglobal-sci.com These models can predict how spectroscopic properties, such as UV-Vis absorption maxima (λmax), will shift in solvents of different polarities (solvatochromism). mdpi.comrsc.org For a molecule like this compound, a change in solvent polarity could alter the energies of the ground and excited states differently, leading to observable shifts in its absorption and emission spectra. rsc.org

Theoretical Mechanistic Studies of Reaction Pathways

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry provides a way to map out the entire reaction pathway, including the structures of reactants, products, intermediates, and, most importantly, transition states.

The synthesis of the furo[3,2-b]pyridine core can be achieved through various routes, such as annulation reactions, condensations, or cycloadditions. rsc.orgorganic-chemistry.orgbaranlab.org Theoretical studies, primarily using DFT, can be employed to investigate these synthetic pathways. By locating the transition state structure for a given reaction step and calculating its energy, the activation energy (energy barrier) can be determined. A lower activation energy corresponds to a faster reaction rate.

For the synthesis of this compound, computational studies could:

Compare the energetics of different proposed synthetic routes to identify the most thermodynamically and kinetically favorable pathway.

Elucidate the role of catalysts by modeling their interaction with reactants and intermediates.

Explain observed regioselectivity or stereoselectivity by comparing the activation energies of pathways leading to different products.

Validate the structure of transient or unstable intermediates that are difficult to observe experimentally.

These theoretical mechanistic studies provide a detailed, step-by-step molecular picture of the reaction, offering insights that complement and rationalize experimental observations.

Perspectives and Future Directions in Furo 3,2 B Pyridine Research

Development of Novel Synthetic Routes for Diverse Analogs with Tailored Properties

The generation of diverse chemical libraries is fundamental to establishing robust structure-activity relationships (SAR) and identifying lead candidates with optimized properties. Future synthetic research on the furo[3,2-b]pyridine (B1253681) core will move beyond traditional methods to embrace more efficient and versatile strategies.

One promising approach is the use of one-pot reactions, which streamline synthetic sequences by combining multiple steps without isolating intermediates. researchgate.net For instance, a convenient synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing a sequential palladium/copper-catalyzed C-C coupling followed by a C-O bond-forming cyclization in a single vessel. researchgate.net The incorporation of techniques like ultrasound irradiation can further enhance reaction rates and yields, offering a greener and more efficient route to these scaffolds. researchgate.net

Furthermore, diversity-oriented synthesis will be crucial for creating analogs with a wide range of functional groups and stereochemical complexity. rsc.org Methodologies that allow for the facile construction of the core followed by late-stage functionalization will enable the rapid generation of analogs for biological screening. Strategies such as C-H amination reactions, which can be performed under mild, metal-free conditions, offer a powerful tool for modifying the furo[3,2-b]pyridine core and expanding its chemical diversity. nih.gov These advanced synthetic methods will be instrumental in producing tailored analogs designed to modulate specific biological targets with high potency and selectivity.

Advanced Pharmacological Profiling and In Vivo Efficacy Studies

To translate the initial promise of 2-phenylfuro[3,2-b]pyridine derivatives into clinical candidates, a shift towards more comprehensive pharmacological profiling is essential. Early-stage screening, which has primarily focused on anticancer activity, will need to be expanded to elucidate the precise mechanisms of action.

Advanced in vitro studies should include a battery of assays to investigate effects on cell cycle progression, induction of apoptosis, and specific enzymatic or receptor inhibition. researchgate.net For example, certain 2-substituted furo[3,2-b]pyridine derivatives have already shown potential to induce apoptosis in breast cancer cell lines like MCF-7. researchgate.net Future work should also assess activity against a broader panel of cancer cell lines, including those with acquired drug resistance, and incorporate non-cancerous cell lines to determine selectivity and potential for off-target effects. cncb.ac.cn

Crucially, promising in vitro candidates must be advanced to in vivo efficacy studies to evaluate their therapeutic potential in a physiological context. While related pyrrolopyridine compounds have undergone in vivo pharmacokinetic analysis, showing challenges such as low oral bioavailability that need to be addressed, this highlights the critical nature of these studies. nih.gov The use of animal models, such as xenograft models in mice or specialized models for inflammatory diseases, will be vital for assessing not only the antitumor or anti-inflammatory efficacy but also for understanding the pharmacokinetic and pharmacodynamic properties of these compounds. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel furo[3,2-b]pyridine derivatives. ijpsjournal.comnih.gov These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the drug development pipeline. nih.gov

Key applications of AI/ML in this context will include:

De Novo Drug Design: Generative models and deep reinforcement learning algorithms can design novel furo[3,2-b]pyridine structures with desired physicochemical and biological properties from the ground up, expanding the accessible chemical space beyond what is achievable through traditional synthesis alone. ijpsjournal.comslideshare.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of virtual compounds before they are synthesized. slideshare.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Virtual Screening and Target Identification: AI-driven platforms can screen large virtual libraries of furo[3,2-b]pyridine analogs against the three-dimensional structures of biological targets, predicting binding affinities and identifying potential drug-target interactions. nih.gov This can help in repurposing existing compounds or discovering entirely new therapeutic targets. ijpsjournal.com

ADME/Tox Prediction: ML algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. mdpi.com

Exploration of Multifunctional Furo[3,2-b]pyridine Derivatives

The development of multifunctional compounds, or single molecules designed to modulate multiple targets, represents a sophisticated strategy for treating complex diseases like cancer. The furo[3,2-b]pyridine scaffold is well-suited for this approach, as derivatives have already been shown to interact with diverse biological targets.

For instance, research on the closely related pyrrolo[2,3-b]pyridine scaffold has yielded compounds that act as potent inhibitors of distinct protein kinases, such as B-RAF and GSK-3β, which are implicated in cancer and Alzheimer's disease, respectively. nih.govnih.gov This demonstrates the versatility of the core structure. By strategically modifying the substituents on the this compound ring system, it may be possible to design single molecules that co-inhibit multiple signaling pathways known to be dysregulated in a particular disease. Such a polypharmacological approach could lead to synergistic therapeutic effects, overcome drug resistance mechanisms, and result in more durable clinical responses.

Expanding Therapeutic Potential Beyond Current Applications and Addressing Emerging Disease Targets

While the primary focus of research on furo[3,2-b]pyridine derivatives has been on their anticancer properties, the structural motif holds potential for a much broader range of therapeutic applications. researchgate.net The chemical versatility of the pyridine (B92270) and furan (B31954) rings suggests that these compounds could be adapted to interact with a wide array of biological targets involved in other pathologies.

Future research should systematically screen libraries of furo[3,2-b]pyridines against targets relevant to other disease areas, including:

Infectious Diseases: Related heterocyclic scaffolds have shown promise as antibacterial agents, including against multidrug-resistant strains of Mycobacterium tuberculosis, and as antiviral agents. nih.govdovepress.com

Neurodegenerative Diseases: Given that derivatives of the isomeric pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of GSK-3β for Alzheimer's disease, exploring the neuroprotective potential of furo[3,2-b]pyridines is a logical next step. nih.gov

Inflammatory and Autoimmune Disorders: The discovery of related compounds as inhibitors of key inflammatory kinases validates the exploration of furo[3,2-b]pyridines for conditions like rheumatoid arthritis or inflammatory bowel disease.

Metabolic Diseases: The broad bioactivity of pyridine-containing structures suggests potential applications in metabolic disorders, an area that remains largely unexplored for this specific scaffold.

By expanding the scope of biological screening, researchers may uncover novel activities and address emerging disease targets, fully realizing the therapeutic potential of the this compound chemical class.

Q & A

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

  • Answer : Exothermic reactions (e.g., acetylide formation) require jacketed reactors with precise temperature control (–10°C). Catalyst recycling (e.g., Pd/C filtration) and solvent recovery (e.g., DCM distillation) reduce costs. Pilot-scale trials should prioritize safety protocols for handling pyrophoric intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.